molecular formula C8H4BrLiN2O3S B2791887 Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1909320-04-2

Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate

Cat. No.: B2791887
CAS No.: 1909320-04-2
M. Wt: 295.04
InChI Key: ONLNMWFJDUCADJ-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate is a lithium salt of a heterocyclic carboxylic acid derivative. The compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a 5-bromothiophen-2-yl group and at the 5-position with an acetate moiety. Lithium ions (Li⁺) are counterions that enhance the compound’s stability and solubility in polar solvents .

Properties

IUPAC Name

lithium;2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3S.Li/c9-5-2-1-4(15-5)8-10-6(14-11-8)3-7(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLNMWFJDUCADJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(SC(=C1)Br)C2=NOC(=N2)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrLiN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core organic structure1{lithium(1+) ion 2-3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl ...[{{{CITATION{{{_2{The synthesis of triazine thiophene thiophene conjugated porous ...](https://pubs.rsc.org/en/content/articlepdf/2021/ra/d0ra10862f). The reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis might also employ continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{lithium(1+) ion 2-3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl ...[{{{CITATION{{{_2{The synthesis of triazine thiophene thiophene conjugated porous ...](https://pubs.rsc.org/en/content/articlepdf/2021/ra/d0ra10862f).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name : Lithium 2-(3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl)acetate
CAS Number : 1909320-04-2
Molecular Formula : C8H5BrLiN2O3S
Molecular Weight : 284.07 g/mol

The compound features a lithium ion associated with an acetate group and a substituted oxadiazole moiety. The presence of the bromothiophenyl group enhances its reactivity and potential biological activity.

Organic Synthesis

Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate serves as a valuable reagent in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions such as:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the synthesis of new derivatives.
  • Coupling Reactions : It can participate in coupling reactions to form larger organic frameworks, which are essential in drug development.

Pharmaceutical Applications

The compound is being investigated for its therapeutic potential in treating various medical conditions:

  • Neurological Disorders : Preliminary studies suggest that lithium salts can modulate neurotransmitter release and may have mood-stabilizing effects similar to those of traditional lithium medications used in bipolar disorder treatment.
    • Case Study : A study published in Journal of Medicinal Chemistry explored the efficacy of lithium oxadiazole derivatives in enhancing serotonin levels in neuronal cultures, indicating potential antidepressant properties.
  • Anticancer Activity : The oxadiazole framework is known for its cytotoxic properties against certain cancer cell lines.
    • Case Study : Research highlighted in Cancer Letters demonstrated that compounds containing oxadiazole rings exhibited significant antiproliferative effects on breast cancer cells, suggesting that this compound could be a candidate for further investigation.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The lithium ion plays a crucial role in its biological activity, potentially affecting ion channels, enzymes, or other cellular components. The detailed mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Commercial Availability and Suppliers

The compound is available through specialized suppliers like Kelatron (U.S.-based) and others listed on platforms such as ECHEMI. Prices range from $200–$500/g depending on purity (≥95%) and batch size .

Biological Activity

Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate (CAS Number: 1909320-04-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following formula:

  • Molecular Formula : C₈H₅BrN₂O₃S·Li
  • IUPAC Name : Lithium 2-(3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl)acetate
  • InChI Key : ONLNMWFJDUCADJ-UHFFFAOYSA-M

The lithium ion serves as a cationic component, while the organic moiety is characterized by the presence of a bromothiophene and an oxadiazole ring, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of lithium acetate with 3-(5-bromothiophen-2-yl)-1,2,4-oxadiazole derivatives. The reaction conditions and specific methodologies can vary based on the desired purity and yield.

Antimicrobial Activity

Recent studies have shown that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.91 mg/L against Gram-positive bacteria .

Anticancer Potential

Research indicates that lithium salts can influence cellular signaling pathways involved in cancer progression. The incorporation of oxadiazole and thiophene structures into lithium-based compounds may enhance their anticancer activity. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Neuroprotective Effects

Lithium ions are well-documented for their neuroprotective effects, particularly in the context of bipolar disorder and neurodegenerative diseases. The presence of the oxadiazole ring may contribute to these effects by modulating neurotransmitter systems or reducing neuroinflammation .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Antibacterial Study : A compound structurally similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity with MIC values comparable to standard antibiotics like oxacillin .
  • Anticancer Research : In vitro studies on derivatives containing both lithium and oxadiazole structures revealed a marked reduction in cell viability in various cancer cell lines (e.g., MCF7 breast cancer cells), suggesting potential for further development as anticancer agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate?

Answer:
The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole core. A common approach is:

Amidoxime Formation: React 5-bromothiophene-2-carboxylic acid with hydroxylamine to form the amidoxime intermediate.

Cyclization: Treat the amidoxime with a carbonyl compound (e.g., ethyl chloroacetate) under reflux in acetic acid to form the oxadiazole ring .

Lithiation: Exchange the counterion (e.g., sodium or potassium) with lithium salts via metathesis in polar aprotic solvents like THF .
Key Considerations: Optimize reaction time and temperature to avoid side products. Monitor progress via TLC or HPLC .

Basic: How is structural characterization performed for this compound?

Answer:
A multi-technique approach ensures accuracy:

  • X-Ray Crystallography: Resolve crystal structure using SHELXL for refinement, confirming planarity of the oxadiazole ring and lithium coordination .
  • Spectroscopy:
    • NMR: Assign peaks using 1^1H/13^{13}C NMR to verify bromothiophene and oxadiazole substituents.
    • FT-IR: Identify carbonyl (C=O, ~1700 cm1^{-1}) and C-N (oxadiazole, ~1250 cm1^{-1}) stretches .
  • Elemental Analysis: Validate lithium content via atomic absorption spectroscopy (AAS) .

Advanced: How can computational modeling predict the bioactivity of this compound?

Answer:
Use density functional theory (DFT) and molecular docking:

DFT Calculations: Analyze electron density distribution to assess aromaticity of the oxadiazole ring and electrophilic sites. Bond lengths (~1.30 Å for C=N in oxadiazole) indicate partial double-bond character .

Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize substituent modifications (e.g., bromothiophene) to enhance binding affinity .
Validation: Cross-check predictions with in vitro assays (e.g., enzyme inhibition) .

Advanced: What strategies resolve contradictions in spectroscopic data during characterization?

Answer:
Contradictions often arise from solvent effects or impurities:

  • Dynamic NMR: Resolve overlapping peaks caused by slow conformational exchange (e.g., lithium coordination dynamics) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C9_9H6_6BrLiN2_2O3_3S) to rule out adducts or degradation products .
  • X-Ray Refinement: Use SHELXL to adjust thermal parameters and occupancy rates, especially if disorder is observed in the crystal lattice .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?

Answer:
Focus on substituent modifications:

  • Bromothiophene Replacement: Test chloro or methyl analogs to improve lipophilicity (logP) and blood-brain barrier penetration .
  • Lithium Counterion: Compare with sodium/potassium salts to assess solubility and ion transport efficiency .
  • Oxadiazole Ring Modifications: Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
    Methodology: Use in vitro permeability assays (Caco-2 cells) and pharmacokinetic profiling in rodent models .

Advanced: What experimental designs mitigate challenges in biological activity evaluation?

Answer:
Address common pitfalls:

  • Solubility: Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulations to improve aqueous solubility .
  • Target Selectivity: Employ orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding specificity .
  • Metabolic Stability: Incubate with liver microsomes to identify metabolic hotspots (e.g., oxadiazole ring oxidation) .

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